N-Hexadecanoyl coenzyme A lithium salt, also known as palmitoyl coenzyme A lithium salt, is a biochemical compound characterized by its long-chain fatty acid structure. It consists of a hexadecanoyl group (C16) covalently linked to coenzyme A, forming a thioester bond. The chemical formula for this compound is with a molecular weight of approximately 1004.94 g/mol (free acid basis) . This compound plays a critical role in lipid metabolism and is involved in various biochemical pathways.
N-Hexadecanoyl coenzyme A lithium salt exhibits significant biological activity:
The synthesis of n-hexadecanoyl coenzyme A lithium salt can be achieved through several methods:
N-Hexadecanoyl coenzyme A lithium salt has various applications across different fields:
Research on n-hexadecanoyl coenzyme A lithium salt has revealed several important interactions:
N-Hexadecanoyl coenzyme A lithium salt shares structural and functional similarities with other acyl-CoA derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
N-Octanoyl Coenzyme A Lithium Salt | C₃₉H₇₁N₇O₁₇P₃S·xLi⁺ | Shorter carbon chain (C8), involved in similar metabolic pathways. |
N-Dodecanoyl Coenzyme A Lithium Salt | C₄₃H₈₁N₇O₁₇P₃S·xLi⁺ | Medium-chain fatty acid (C12), different metabolic implications. |
N-Tetradecanoyl Coenzyme A Lithium Salt | C₄₅H₈₃N₇O₁₇P₃S·xLi⁺ | Longer carbon chain (C14), similar applications but varied kinetics. |
N-Hexadecanoyl coenzyme A lithium salt is unique due to its specific role in sphingolipid biosynthesis and its extensive involvement in post-translational modifications through palmitoylation. Its long-chain structure allows it to interact with various cellular components more effectively than shorter or longer chain counterparts.
The synthesis of n-hexadecanoyl coenzyme A lithium salt is catalyzed by acyl-CoA synthetases (ACSLs), a family of enzymes that activate long-chain fatty acids by forming thioester bonds with coenzyme A. This reaction occurs in two steps:
The reaction is summarized as:
$$
\text{Palmitate} + \text{ATP} + \text{CoA} \xrightarrow{\text{ACSL}} \text{Palmitoyl-CoA} + \text{AMP} + \text{PP}_i
$$
Studies on human platelet lysates reveal that the apparent $$ Km $$ values for ATP vary between saturated (e.g., palmitate) and unsaturated fatty acids, with higher $$ Km $$ observed for palmitate (0.24 mM vs. 0.12 mM for arachidonate). This suggests substrate-specific kinetics in acyl-CoA synthesis. Competitive inhibition experiments further demonstrate cross-reactivity; palmitate inhibits arachidonoyl-CoA synthesis by 40%, indicating overlapping enzyme specificity.
Table 1: Kinetic Parameters of Acyl-CoA Synthetase for Palmitate
Parameter | Value |
---|---|
$$ K_m $$ (ATP) | 0.24 mM |
$$ K_m $$ (CoA) | 0.03 mM |
$$ V_{max} $$ | 37 nmol/min/mg |
Inhibition by arachidonate | 35% |
Palmitoyl-CoA is the primary substrate for de novo sphingolipid biosynthesis, a pathway critical for membrane structure and signaling. The initial step involves the condensation of palmitoyl-CoA and L-serine by serine palmitoyltransferase (SPT), producing 3-ketodihydrosphingosine (3-KDS). This reaction is regulated by substrate availability and allosteric modulators like ceramides.
Key enzymatic steps:
Disruptions in this pathway, such as ACSL1 deficiency, alter sphingolipid composition. For instance, Acsl1$$^{A−/−}$$ mice exhibit a 62% reduction in mitochondrial palmitoyl-CoA oxidation, leading to impaired ceramide synthesis and compensatory increases in phosphatidylcholine polyunsaturated fatty acids (PUFAs).
Table 2: Sphingolipid Biosynthesis Enzymes and Substrates
Enzyme | Substrate | Product |
---|---|---|
Serine palmitoyltransferase | Palmitoyl-CoA, serine | 3-Ketodihydrosphingosine |
3-Ketosphinganine reductase | 3-Ketodihydrosphingosine | Dihydrosphingosine |
Ceramide synthase | Dihydrosphingosine, acyl-CoA | Dihydroceramide |
In mitochondrial β-oxidation, palmitoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle. Carnitine palmitoyltransferase 1 (CPT1) conjugates palmitoyl-CoA to carnitine, forming palmitoylcarnitine, which crosses the inner mitochondrial membrane. CPT2 then reconverts it to palmitoyl-CoA for β-oxidation.
Key findings:
Table 3: β-Oxidation Metrics in Acsl1$$^{A−/−}$$ Mitochondria
Parameter | Control Mitochondria | Acsl1$$^{A−/−}$$ Mitochondria |
---|---|---|
Palmitoyl-CoA oxidation | 100% | 38% |
Pyruvate oxidation | 100% | 97% |
CPT1 activity | 100% | 89% |
These data underscore the centrality of n-hexadecanoyl coenzyme A lithium salt in energy homeostasis and its sensitivity to enzymatic regulation.
Protein S-palmitoylation involves the covalent addition of a 16-carbon palmitate group to specific cysteine residues via a labile thioester bond, a process catalyzed by palmitoyl acyltransferases (PATs) harboring aspartate-histidine-histidine-cysteine (DHHC) motifs [4] [5]. n-Hexadecanoyl coenzyme A lithium salt acts as the primary palmitoyl donor in this reaction, enabling the two-step enzymatic transfer mechanism:
This reversible modification dynamically regulates protein conformation, stability, and trafficking. For instance, palmitoylation of Ras proteins ensures their proper localization to the plasma membrane, whereas de-palmitoylation triggers Golgi retrieval [6]. The process also enhances protein hydrophobicity, promoting interactions with lipid bilayers and signaling partners [4].
Table 1: Key Enzymes and Substrates in S-Palmitoylation
Enzyme/Substrate | Function | Dependency on Palmitoyl-CoA |
---|---|---|
DHHC20 (PAT) | Catalyzes autoacylation and substrate transfer | Required for CoA binding [7] |
Ras GTPase | Membrane localization and signaling | Palmitoyl-CoA-dependent [6] |
G-protein α subunit | GPCR signal transduction | Stabilizes membrane anchor [6] |
The insertion of palmitate into target proteins significantly increases their hydrophobicity, driving association with cellular membranes. n-Hexadecanoyl coenzyme A lithium salt enables proteins to partition into lipid rafts—cholesterol-rich membrane microdomains that concentrate signaling components [4] [6]. These rafts exhibit liquid-ordered phases, preferentially accommodating saturated fatty acids like palmitate.
Mechanisms of Raft Localization:
Experimental studies using fluorescence recovery after photobleaching (FRAP) reveal that de-palmitoylation reduces protein residency time in rafts by >50%, underscoring the modification’s role in membrane affinity [6].
G-protein coupled receptors (GPCRs) rely on palmitoylation for conformational stability and signal propagation. n-Hexadecanoyl coenzyme A lithium salt contributes to this process through two primary mechanisms:
Receptor Palmitoylation:
G-protein Subunit Modulation:
Table 2: GPCR Signaling Components Regulated by Palmitoylation
Component | Role in Signaling | Effect of Palmitoylation |
---|---|---|
β2-Adrenergic Receptor | Epinephrine response | Stabilizes active conformation [6] |
Gαs Subunit | Activates adenylate cyclase | Membrane retention [6] |
Regulator of G-protein Signaling (RGS) | GTPase acceleration | Raft localization for effector access [6] |
n-Hexadecanoyl coenzyme A lithium salt has emerged as a critical research tool for investigating egg activation mechanisms through citrate synthase inhibition studies. This fatty acyl-coenzyme A derivative serves as a potent inhibitor of citrate synthase, enabling researchers to dissect the molecular pathways involved in fertilization and early embryonic development [1] [2] [3].
The primary experimental model for these studies utilizes newt (Cynops pyrrhogaster) eggs, which exhibit physiological polyspermic fertilization. In this system, multiple sperm enter a single egg before activation occurs, providing an ideal model for studying the role of sperm-derived factors in egg activation [4] [5] [6]. Microinjection techniques are employed to deliver n-hexadecanoyl coenzyme A lithium salt directly into the animal hemisphere cytoplasm of unfertilized eggs [2] [3].
Research has established that citrate synthase functions as a major sperm factor for egg activation in newt fertilization. The enzyme, localized in sperm mitochondria, induces calcium oscillations when introduced into unfertilized eggs [4] [7] [8]. When n-hexadecanoyl coenzyme A lithium salt is co-injected or pre-treated with eggs, it prevents this activation by inhibiting citrate synthase activity [6].
Study Parameter | Value | Source |
---|---|---|
Injection site | Animal hemisphere cytoplasm | Harada et al. 2007 [8] |
Microinjection volume | Microliters (unspecified volume) | Yamamoto et al. 2001 [6] |
Citrate synthase protein amount per newt sperm | 2 pg per sperm | Harada et al. 2007 [8] |
Palmitoyl-CoA required for 50% inhibition of egg activation | Concentration causing complete prevention | Harada et al. 2011 [6] |
Egg activation rate with 22 pg citrate synthase injection | 30% | Harada et al. 2007 [8] |
Egg activation rate with 230 pg citrate synthase injection | 67% | Harada et al. 2007 [8] |
Ca²⁺ response onset time | Immediate at injection site | Harada et al. 2007 [8] |
Ca²⁺ wave propagation time | 35 minutes for complete hemisphere spread | Harada et al. 2007 [8] |
The inhibitory action of n-hexadecanoyl coenzyme A lithium salt on citrate synthase during egg activation studies has revealed important mechanistic details. The compound prevents the calcium wave propagation that normally occurs following sperm entry, demonstrating that citrate synthase enzymatic activity is essential for proper egg activation [6]. This inhibition is specific to the thioester bond, as studies have shown that when palmitoyl thioesters are cleaved to produce palmitate and thiol compounds, the inhibitory effect is eliminated or markedly decreased [9] [10].
The research demonstrates that activation by sperm factor as well as fertilizing sperm is prevented by palmitoyl coenzyme A, while injection of acetyl-coenzyme A or oxaloacetate causes egg activation, indicating that citrate synthase activity is necessary for egg activation at fertilization [6]. These findings provide evidence that the enzymatic function of citrate synthase, rather than simply its presence, is crucial for the egg activation process.
n-Hexadecanoyl coenzyme A lithium salt serves as a preferred substrate for thioesterase I enzymatic activity assays, providing researchers with a standardized approach to measure and characterize thioesterase function. Thioesterase I, encoded by the tesA gene, is a multifunctional enzyme that exhibits thioesterase, lysophospholipase, and protease activities [11] [12].
The thioesterase I assay methodology employs a spectrophotometric approach based on the detection of free coenzyme A released through thioesterase-mediated bond cleavage. The assay utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) as the detection reagent, which reacts with the liberated coenzyme A to produce a colored compound that can be monitored spectrophotometrically [13] [14] [15].
Assay Component | Specification | Reference |
---|---|---|
Buffer system | 100 mM HEPES | Ohkawa et al. 1979 [14] |
pH optimum | 8.0 | Ohkawa et al. 1979 [14] |
Temperature | 22°C (room temperature) | Ohkawa et al. 1979 [14] |
Detection reagent | 0.5 mM DTNB (5,5′-dithiobis-2-nitrobenzoic acid) | Ohkawa et al. 1979 [14] |
Substrate concentration (palmitoyl-CoA) | 25 μM | Ohkawa et al. 1979 [14] |
Wavelength for monitoring | 412 nm | Multiple studies [13] [14] |
Molar extinction coefficient | 14,150 M⁻¹ cm⁻¹ | Multiple studies [13] [14] |
Reaction monitoring method | Continuous spectrophotometric monitoring | Caswell et al. 2021 [15] |
Linear range requirement | Maintained within linear response range for each thioesterase | Caswell et al. 2021 [15] |
The thioesterase I assay methodology enables comprehensive kinetic analysis through multiple experimental approaches. Steady-state kinetic parameters are determined by measuring thioesterase activities as functions of time after mixing enzyme with n-hexadecanoyl coenzyme A lithium salt substrate [13]. Initial rates are determined using specialized software, and substrate concentrations are varied to create saturation curves for Michaelis-Menten analysis [13].
Thioesterase I demonstrates highest activity on palmitoyl-coenzyme A among long-chain fatty acyl thioesters, with the enzyme showing specificity for fatty acyl thioesters of greater than ten carbons [12]. The kinetic parameters obtained include maximum velocity (Vmax), Michaelis constant (Km), and catalytic rate constant (kcat), allowing for calculation of enzyme efficiency [13].
Recent developments in thioesterase assay methodologies have introduced sophisticated approaches for single-molecule enzyme activity analysis using thioesters as substrate analogues. These methods employ highly water-soluble thiol-reacting probes based on phosphonate-substituted boron dipyrromethene (BODIPY), enabling detection of enzyme activities at the single proteoform level [16] [17].
The coupled assay approach has been optimized to meet specific criteria including good reactivity and selectivity toward thiols, high signal-to-noise ratio, and sufficient hydrophilicity for use in microdevice-based systems [16]. These advances allow for detailed characterization of thioesterase activities with specified substrate recognition, providing insights into enzyme function that were previously inaccessible through conventional bulk assays.
n-Hexadecanoyl coenzyme A lithium salt plays a crucial role in cyclophilin D post-translational modification research, particularly in the study of S-palmitoylation. Cyclophilin D is a mitochondrial peptidyl-prolyl cis-trans isomerase that regulates the mitochondrial permeability transition pore, making its post-translational modifications of significant research interest [18] [19] [20].
The standard protocol for in vitro S-palmitoylation of cyclophilin D using n-hexadecanoyl coenzyme A lithium salt has been well-established through multiple research studies. The methodology involves incubating purified cyclophilin D protein with palmitoyl-coenzyme A under controlled conditions to achieve covalent attachment of the palmitate moiety to specific cysteine residues [18].
Protocol Parameter | Value/Condition | Reference |
---|---|---|
Protein concentration | 250 nmol/L purified human cyclophilin D | Multiple studies [18] |
Buffer composition | 120 mM NaCl, 40 mM Tris, 8 mM HEPES | Multiple studies [18] |
Buffer pH | 8.0 | Multiple studies [18] |
Palmitoyl-CoA concentration | 2 μmol/L | Multiple studies [18] |
Incubation temperature | 30°C | Multiple studies [18] |
Incubation duration | 1 hour | Multiple studies [18] |
Control vehicle | 0.1% DMSO | Multiple studies [18] |
Detection method | In vitro S-palmitoylation assay | Multiple studies [18] |
Modification site | Cysteine 202 (C202) | Multiple studies [18] |
Functional outcome | Regulation of permeability transition pore opening | Multiple studies [18] |
Research has identified cysteine 202 of cyclophilin D as a site of multiple post-translational modifications that regulate its ability to activate permeability transition pore opening [18]. S-palmitoylation at this site represents a critical regulatory mechanism that affects cyclophilin D localization and catalytic activity [18] [20]. The modification influences the protein's interaction with other mitochondrial components and its overall function in mitochondrial physiology.
Studies have demonstrated that S-palmitoylation leads to mitochondrial permeability transition pore inhibition and reduces infarction, suggesting a protective role for this modification [20]. The post-translational modification affects the conformational dynamics and activity of cyclophilin D, with implications for its mitochondrial function [20] [21]. These findings indicate that n-hexadecanoyl coenzyme A lithium salt-mediated palmitoylation serves as a molecular switch that can modulate cyclophilin D function in response to cellular conditions.
The in vitro S-palmitoylation protocol requires careful optimization of multiple parameters to achieve reproducible results. The buffer system must maintain appropriate pH and ionic strength to support both protein stability and the palmitoylation reaction [18]. Temperature control is critical, as the reaction rate is temperature-dependent, and higher temperatures may lead to protein denaturation or non-specific modifications.
The concentration of n-hexadecanoyl coenzyme A lithium salt must be optimized to achieve efficient palmitoylation while avoiding potential inhibitory effects on the protein. The 2 μmol/L concentration represents a balance between achieving adequate modification levels and maintaining protein integrity [18]. The one-hour incubation period has been determined to be sufficient for achieving steady-state palmitoylation levels while minimizing potential degradation of the substrate or protein.